molecular formula C15H19ClN2O2S B2923639 2-[(Dimethylamino)(2-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride CAS No. 1417634-08-2

2-[(Dimethylamino)(2-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride

Cat. No. B2923639
M. Wt: 326.84
InChI Key: OFJWVYXHOYKLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(Dimethylamino)(2-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many important drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a dimethylamino group, a methylphenyl group, and a carboxylic acid group. These functional groups could potentially allow for various types of chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The thiazole ring, for example, might undergo reactions typical of aromatic compounds. The dimethylamino group could participate in reactions involving nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic .

Scientific Research Applications

Chemical Library Generation

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a structurally related compound, serves as a precursor for generating a diverse chemical library through various alkylation and ring closure reactions. This process yields a range of compounds including dithiocarbamates, thioethers, and derivatives of pyrazoline, pyridine, and benzodiazepine, illustrating the compound's versatility in facilitating the synthesis of structurally varied molecules for potential pharmaceutical applications (Roman, 2013).

Novel Pyrrolo[2,1-b]thiazoles Synthesis

A specific method involving 5-aroyl-2-(dimethylamino)methylidene derivatives has been developed to synthesize pyrrolo[2,1-b]thiazoles. This approach highlights the compound's utility in generating novel heterocyclic frameworks, which are valuable in the development of new therapeutic agents (Tverdokhlebov et al., 2003).

Peptide Coupling Method

The compound's derivatives have been employed in an efficient peptide coupling method, enabling the synthesis of Fa-Met, a significant enzymatic substrate. This application underscores its role in streamlining synthetic processes for biologically relevant molecules, offering high chemical yields and showcasing the compound's potential in peptide chemistry (Brunel, Salmi, & Letourneux, 2005).

Corrosion Inhibition

Thiazole derivatives, structurally akin to the target compound, demonstrate effectiveness as corrosion inhibitors for mild steel in acidic solutions. This application reveals the compound's potential in industrial applications, particularly in materials science, to protect metals against corrosion (Quraishi & Sharma, 2005).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, utilizing structurally related compounds, have shown potent cytotoxicity against cancer cell lines. This suggests the compound's relevance in medicinal chemistry for the development of new anticancer agents (Deady et al., 2005).

Future Directions

Thiazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future studies might explore the potential uses of this compound in medicine or other fields .

properties

IUPAC Name

2-[dimethylamino-(2-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S.ClH/c1-9-7-5-6-8-11(9)12(17(3)4)14-16-10(2)13(20-14)15(18)19;/h5-8,12H,1-4H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJWVYXHOYKLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=NC(=C(S2)C(=O)O)C)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)(2-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.